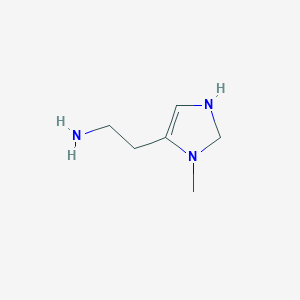

2-(1-methyl-2,3-dihydro-1H-imidazol-5-yl)ethanamine

Description

2-(1-Methyl-2,3-dihydro-1H-imidazol-5-yl)ethanamine (CAS: 74339-47-2) is a substituted imidazole derivative characterized by a partially saturated 2,3-dihydroimidazole ring system and a methyl group at the 1-position. The ethanamine side chain at the 5-position of the heterocycle distinguishes it from simpler imidazole derivatives.

Properties

CAS No. |

74339-47-2 |

|---|---|

Molecular Formula |

C6H13N3 |

Molecular Weight |

127.19 g/mol |

IUPAC Name |

2-(3-methyl-1,2-dihydroimidazol-4-yl)ethanamine |

InChI |

InChI=1S/C6H13N3/c1-9-5-8-4-6(9)2-3-7/h4,8H,2-3,5,7H2,1H3 |

InChI Key |

ODCUZVZTPVCRJC-UHFFFAOYSA-N |

Canonical SMILES |

CN1CNC=C1CCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-2,3-dihydro-1H-imidazol-5-yl)ethanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methylimidazole with ethylene diamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(1-methyl-2,3-dihydro-1H-imidazol-5-yl)ethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding imidazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanamine group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

Substitution: Various nucleophiles such as halides, amines, or alcohols; reactions are conducted under mild to moderate temperatures.

Major Products Formed

The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups attached to the imidazole ring.

Scientific Research Applications

2-(1-methyl-2,3-dihydro-1H-imidazol-5-yl)ethanamine has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects, such as anti-inflammatory and antimicrobial agents.

Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.

Industrial Applications: It serves as an intermediate in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(1-methyl-2,3-dihydro-1H-imidazol-5-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of biological pathways, depending on the nature of the target and the compound’s binding affinity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to structurally related imidazole and benzimidazole derivatives (Table 1). Key differences include:

- Ring saturation : The 2,3-dihydroimidazole core in the target compound introduces partial saturation, reducing aromaticity and increasing conformational flexibility compared to fully aromatic analogs (e.g., benzimidazoles in ) .

- Substituent position : The methyl group at the 1-position of the imidazole contrasts with substituents at other positions (e.g., 2-methyl-1H-benzimidazole in ) .

- Side-chain variations : The ethanamine moiety differs from bulkier or functionalized side chains, such as the methoxyphenyl group in 2-(1H-benzimidazol-1-yl)-1-(3-methoxyphenyl)ethanamine () .

Table 1: Structural Comparison of Selected Compounds

Physicochemical and Pharmacological Implications

Biological Activity

2-(1-methyl-2,3-dihydro-1H-imidazol-5-yl)ethanamine, also known as a derivative of imidazole, has garnered interest in pharmacological studies due to its potential biological activities. This compound's structure suggests possible interactions with various biological targets, which may confer therapeutic benefits.

- Molecular Formula : C₆H₁₃N

- CAS Number : 74339-47-2

- Synonyms : 2-(3-methyl-2,3-dihydro-1H-imidazol-4-yl)ethan-1-amine

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. Research indicates that compounds with imidazole rings often exhibit affinity for receptors such as serotonin and dopamine, which are crucial in modulating mood and behavior.

Pharmacological Effects

- Neurotransmitter Modulation : The compound may act as a modulator of serotonin and dopamine receptors, potentially influencing mood disorders and neurodegenerative conditions.

- Antioxidant Properties : Some studies suggest that imidazole derivatives can exhibit antioxidant activity, protecting cells from oxidative stress.

- Anticancer Potential : Preliminary findings indicate that certain imidazole-based compounds can induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy.

Anticancer Activity

A study evaluated the cytotoxic effects of various imidazole derivatives on human cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity against several cancer types:

| Cell Line | IC₅₀ (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.63 |

| A549 (Lung Cancer) | 12.34 |

| U937 (Leukemia) | 10.45 |

These findings suggest that this compound could be further explored for its anticancer properties.

Neuropharmacological Studies

Research highlighted the compound's potential effects on serotonin receptors. In vitro studies demonstrated that at low concentrations, it could enhance serotonin signaling, which may have implications for treating depression and anxiety disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.